8-Chloro-5-isoquinolinesulfonic Acid
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Overview
Description
8-Chloro-5-isoquinolinesulfonic Acid is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is an off-white solid that is slightly soluble in water and has a melting point greater than 300°C . This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Scientific Research Applications
8-Chloro-5-isoquinolinesulfonic Acid has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, such as 8-chloro-5-isoquinolinesulfonic acid, have a wide range of pharmacological activities .
Mode of Action
It’s suggested that a non-chelating mechanism might be responsible for its antifungal activity . The compound forms complexes with a wide range of metal ions, which could potentially interfere with essential biochemical processes .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may interact with various biochemical pathways, potentially disrupting the normal functioning of cells .
Pharmacokinetics
The compound has a molecular weight of 243.67 , which may influence its absorption and distribution within the body.
Result of Action
Given its potential antifungal activity , it may disrupt the growth and proliferation of fungal cells.
Preparation Methods
The synthesis of 8-Chloro-5-isoquinolinesulfonic Acid typically involves the chlorination of isoquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfuric acid or chlorosulfonic acid . Industrial production methods may involve solvent-assisted co-grinding techniques to form cocrystals, which can enhance the compound’s stability and reactivity .
Chemical Reactions Analysis
8-Chloro-5-isoquinolinesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinolines and sulfonic acid derivatives .
Comparison with Similar Compounds
8-Chloro-5-isoquinolinesulfonic Acid can be compared with other similar compounds such as:
8-Hydroxyquinoline-5-sulfonic Acid: This compound has similar structural features but contains a hydroxyl group instead of a chlorine atom.
5-Chloro-8-hydroxyquinoline: This compound also has a similar structure but with a hydroxyl group at the 8-position and a chlorine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
8-chloroisoquinoline-5-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-8-1-2-9(15(12,13)14)6-3-4-11-5-7(6)8/h1-5H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJWBVKJWGPQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1S(=O)(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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